
3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine” is a fluorinated nucleoside analog . It has a molecular formula of C36H39FN2O8 and a molecular weight of 646.712. This compound is used in scientific research and has diverse applications due to its unique properties, making it valuable for studying nucleic acids and developing new therapeutic interventions.
Synthesis Analysis
Pharmaceutical grade 3’-deoxy-3’-[^18 F]fluorothymidine ([^18 F]FLT) was synthesized using 3-N-Boc-5’-O-dimethoxytrityl-3’-O-nosyl-thymidine (BOC-Nosyl) precursor . The synthesis was carried out in the general purpose TRACERlab FX modules . The purification of [^18 F]FLT was achieved via solid phase extraction (SPE) after radiosynthesis, using a combination of different SPE cartridges .
Molecular Structure Analysis
The molecular structure of “3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine” includes a fluorine atom attached at the 3’ position of the sugar ring and a bulky protecting group (5’-O-dimethoxytrityl, DMT) attached at the 5’ position of the sugar ring. A Boc (tert-Butyloxycarbonyl) protecting group is attached at the N3 position of the thymine base.
Chemical Reactions Analysis
The major difference to previous accomplishments rested upon the 3-N-Boc-protection of the FLT-labeling precursors avoiding the deprotection with ceric ammonium nitrate (CAN) .
Physical And Chemical Properties Analysis
The compound has a density of 1.29±0.1 g/cm3 (Predicted) and a pKa of 9.55±0.10 (Predicted) . It is a colourless solid .
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-N-Boc-5-O-dimethoxytrityl-3-fluoro-thymidine involves the protection of the hydroxyl groups of thymidine followed by the introduction of a Boc protecting group on the amine group at position 3. The 5'-hydroxyl group is then protected with a dimethoxytrityl group. The fluorine atom is introduced at position 3 using a fluorinating agent. The final step involves the removal of the protecting groups to obtain the desired compound.", "Starting Materials": [ "Thymidine", "Boc anhydride", "Diisopropylethylamine", "Dimethoxytrityl chloride", "Silver trifluoromethanesulfonate", "Fluorine gas", "Acetic anhydride", "Methanol", "Triethylamine", "Tetrabutylammonium fluoride" ], "Reaction": [ "Protection of 5'-hydroxyl group with dimethoxytrityl chloride in the presence of diisopropylethylamine", "Protection of 3'- and 5''-hydroxyl groups with acetic anhydride in the presence of triethylamine", "Introduction of Boc protecting group on the amine group at position 3 using Boc anhydride and diisopropylethylamine", "Fluorination of the protected thymidine using silver trifluoromethanesulfonate and fluorine gas", "Removal of the Boc protecting group using tetrabutylammonium fluoride", "Removal of the 5'- and 3''-protecting groups using methanol and triethylamine" ] } | |
Numéro CAS |
138685-99-1 |
Nom du produit |
3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine |
Formule moléculaire |
C36H39FN2O8 |
Poids moléculaire |
646.712 |
Nom IUPAC |
[(2R,3R,4S,5R)-4-fluoro-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39FN2O8/c1-23-20-39(34(42)38-31(23)40)32-29(37)30(44-22-45-33(41)35(2,3)4)28(47-32)21-46-36(24-12-8-6-9-13-24,25-14-10-7-11-15-25)26-16-18-27(43-5)19-17-26/h6-20,28-30,32H,21-22H2,1-5H3,(H,38,40,42)/t28-,29+,30-,32-/m1/s1 |
Clé InChI |
PFCXEGIEWDGXHF-FHRWSLRQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OCOC(=O)C(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



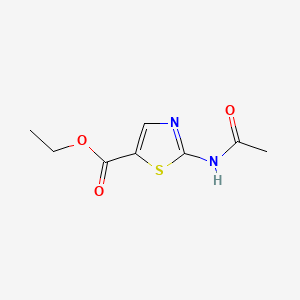
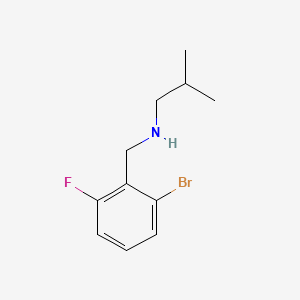
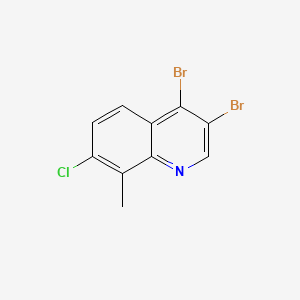
![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)



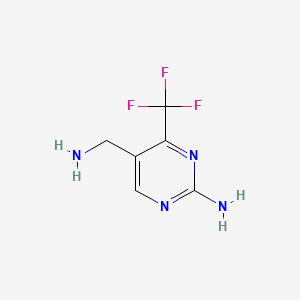
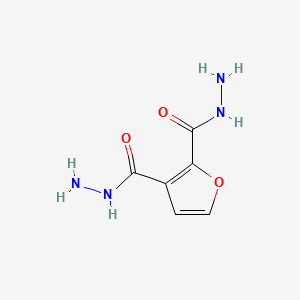

![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)